molecular formula C6H9F3O5S B1609750 Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate CAS No. 84028-89-7

Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate

Cat. No.: B1609750
CAS No.: 84028-89-7
M. Wt: 250.2 g/mol
InChI Key: RYSBPHXTNVWICH-SCSAIBSYSA-N
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Description

Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate is a chiral compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to a propionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-hydroxypropionate.

    Trifluoromethylsulfonylation: The hydroxyl group of ®-2-hydroxypropionate is converted to a trifluoromethylsulfonyloxy group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

    Esterification: The resulting intermediate is then esterified with ethanol under acidic conditions to yield Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in anhydrous ether is commonly used for reduction.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Substituted products depending on the nucleophile used.

    Reduction: Ethyl ®-2-(trifluoromethylsulfonyloxy)propanol.

    Hydrolysis: ®-2-(trifluoromethylsulfonyloxy)propionic acid.

Scientific Research Applications

Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate involves its reactivity as an electrophile due to the electron-withdrawing trifluoromethylsulfonyloxy group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to different functional derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(trifluoromethylsulfonyloxy)acetate: Similar structure but with an acetate backbone.

    Methyl ®-2-(trifluoromethylsulfonyloxy)propionate: Similar structure but with a methyl ester group.

    Ethyl ®-2-(trifluoromethylsulfonyloxy)butyrate: Similar structure but with a butyrate backbone.

Uniqueness

Ethyl ®-2-(trifluoromethylsulfonyloxy)propionate is unique due to its chiral center and the specific positioning of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and potential for enantioselective synthesis. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

IUPAC Name

ethyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSBPHXTNVWICH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451373
Record name Ethyl D-lactate 2-O-triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84028-89-7
Record name Ethyl (2R)-2-[[(trifluoromethyl)sulfonyl]oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84028-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-lactate 2-O-triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of trifluoromethanesulfonic anhydride (30 mL, 170 mmol) in anhydrous dichloromethane (50 mL) was added drop-wise a solution of 2-hydroxypropanoic acid ethyl ester (20 g, 170 mmol) and pyridine (14 mL) in dichloromethane (50 mL) at 0° C. (Ice bath) over a period of 1 h under nitrogen. The ice bath was then removed and the reaction mixture was stirred for additional 2 h. The inorganic salt was then filtered off and the organic solution was washed with water, dried over sodium sulfate, and evaporated to give desired product as pink colored oil (37.4 g, 88%) which was used as such for the next step. 1HNMR (300 MHz, CDCl3): δ 1.38 (t, J=4.8 Hz, 3H), 1.77 (d, J=4.8 Hz, 3H), 4.32-4.37 (m, 2H) and 5.28 (q, J=6.9 Hz, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate
Reactant of Route 2
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Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate

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